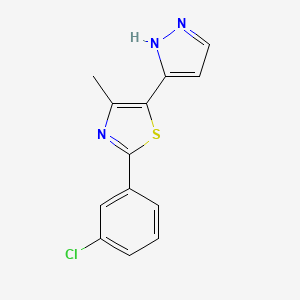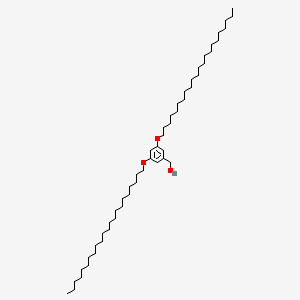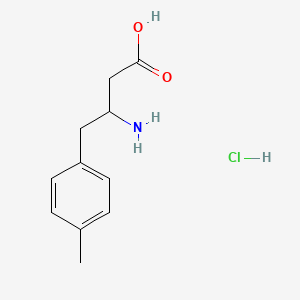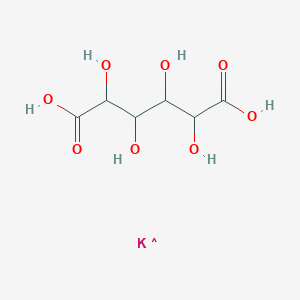
D-saccharate potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : D-saccharate potassium is synthesized through the oxidation of glucose using nitric acid. The process involves the following steps :
Oxidation: Glucose is oxidized with nitric acid to produce D-saccharic acid.
Neutralization: The resulting D-saccharic acid is neutralized with potassium hydroxide to form this compound.
Industrial Production Methods: : The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The process involves:
Oxidation: Large quantities of glucose are oxidized with nitric acid under controlled temperature and pressure conditions.
Neutralization: The D-saccharic acid produced is neutralized with potassium hydroxide to form this compound.
Purification: The product is purified through crystallization and filtration to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: : D-saccharate potassium undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Various nucleophiles can be used to substitute the potassium ion in this compound.
Major Products
Oxidation: The oxidation of glucose produces D-saccharic acid, which is then converted to this compound.
Reduction: Reduction of this compound can produce various reduced forms of the compound.
Substitution: Substitution reactions can produce different derivatives of D-saccharate.
Wissenschaftliche Forschungsanwendungen
D-saccharate potassium has a wide range of applications in scientific research, including :
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is used in studies related to metabolic pathways involving glucuronic acid cycles.
Medicine: It has potential therapeutic applications due to its cholesterol-lowering and chemotherapeutic properties.
Industry: It is used in the production of pharmaceuticals, resins, and plastics.
Wirkmechanismus
The mechanism of action of D-saccharate potassium involves its interaction with various molecular targets and pathways . It exerts its effects by:
Cholesterol-Lowering: It inhibits the absorption of cholesterol in the intestines, leading to lower blood cholesterol levels.
Chemotherapeutic: It induces apoptosis in cancer cells by activating specific signaling pathways.
Antimutagenic: It prevents mutations by interacting with DNA and repairing damaged genetic material.
Vergleich Mit ähnlichen Verbindungen
D-saccharate potassium can be compared with other similar compounds such as :
D-glucaric acid: Both compounds are derived from glucose and have similar chemical properties. this compound is more soluble in water.
Calcium D-saccharate: This compound has similar applications but differs in its solubility and bioavailability.
D-gluconic acid: While both compounds are derived from glucose, D-gluconic acid has different chemical properties and applications.
Uniqueness: : this compound is unique due to its combination of cholesterol-lowering, chemotherapeutic, and antimutagenic properties. Its solubility in water and stability make it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H10KO8 |
|---|---|
Molekulargewicht |
249.24 g/mol |
InChI |
InChI=1S/C6H10O8.K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14); |
InChI-Schlüssel |
AHPUWJRVCCLSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


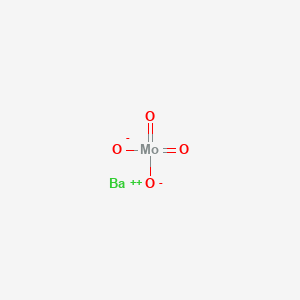
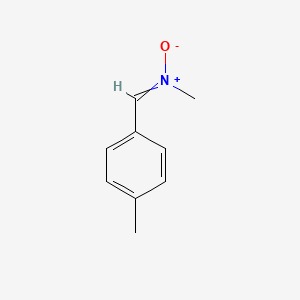
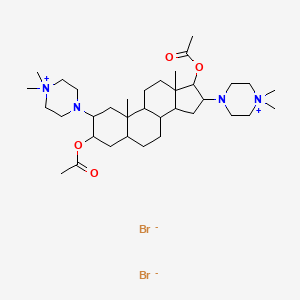
![[4,5-Bis(acetyloxy)-6-(4-methoxyphenoxy)-3-{[3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12512614.png)
![10-(2,4-ditert-butyl-3-methoxyphenyl)-16-(3,5-ditert-butyl-4-methoxyphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12512626.png)
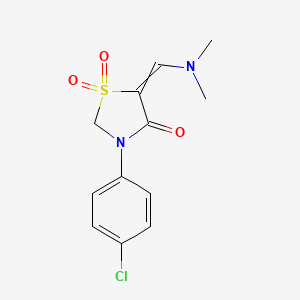
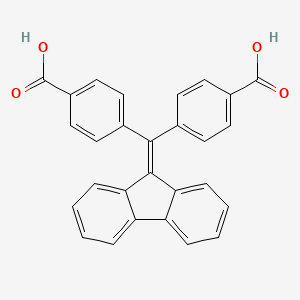
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione](/img/structure/B12512645.png)
![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]-1-[(S)-3-methyl-2-(1-oxo-2-isoindolinyl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12512659.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12512666.png)
